molecular formula C19H18N2O3S2 B2728825 N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 880438-90-4

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2728825
CAS No.: 880438-90-4
M. Wt: 386.48
InChI Key: BZDZRGYNFNEJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, similar in structure to the compound , have been synthesized and studied for their cardiac electrophysiological activity. These compounds exhibited potency in the in vitro Purkinje fiber assay, indicating their potential as selective class III agents for arrhythmia treatment. Specifically, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride showed efficacy comparable to sematilide, suggesting a viable alternative for producing class III electrophysiological activity (Morgan et al., 1990).

Anticancer Evaluation

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally analogous, were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines. Most compounds showed moderate to excellent anticancer activity, with some derivatives outperforming the reference drug, etoposide, highlighting the chemical framework's potential in anticancer drug development (Ravinaik et al., 2021).

Anti-Inflammatory, Analgesic, and Antioxidant Activities

Celecoxib derivatives, which share a similar sulfonamide moiety, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The studies indicated that certain derivatives exhibited significant biological activities without causing tissue damage, underscoring the therapeutic potential of compounds within this chemical class (Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Novel metal complexes of a compound structurally related to N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, with strong carbonic anhydrase inhibitory properties, were synthesized. These complexes showed potent inhibition against human carbonic anhydrase isoenzymes, presenting a potential application in the treatment of conditions associated with dysregulated enzyme activity (Büyükkıdan et al., 2013).

Antimicrobial and Antifungal Action

Sulfonyl-substituted nitrogen-containing heterocyclic systems, closely related in function, were synthesized and demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research identifies the potential of such compounds in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-3-13-7-9-14(10-8-13)17-12-25-19(20-17)21-18(22)15-5-4-6-16(11-15)26(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDZRGYNFNEJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.